Phe-leu-glu-glu-val
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Overview
Description
Phe-leu-glu-glu-val is a peptide compound with the molecular formula C30H45N5O10 It is composed of five amino acids: phenylalanine, leucine, two glutamic acids, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-leucyl-glutamyl-glutamyl-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glutamic acid, glutamic acid, and valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of phenylalanyl-leucyl-glutamyl-glutamyl-valine may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism (e.g., bacteria or yeast) to produce the peptide in large quantities through fermentation.
Chemical Reactions Analysis
Types of Reactions
Phe-leu-glu-glu-val can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield free thiol-containing peptides.
Scientific Research Applications
Phe-leu-glu-glu-val has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of phenylalanyl-leucyl-glutamyl-glutamyl-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets and modulate their activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific context and application of the peptide .
Comparison with Similar Compounds
Similar Compounds
Phenylalanyl-leucyl-glutamyl-glutamyl-alanine: Similar structure but with alanine instead of valine.
Phenylalanyl-leucyl-glutamyl-glutamyl-isoleucine: Similar structure but with isoleucine instead of valine.
Phenylalanyl-leucyl-glutamyl-glutamyl-lysine: Similar structure but with lysine instead of valine.
Uniqueness
Phe-leu-glu-glu-val is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic (phenylalanine, leucine, valine) and acidic (glutamic acid) residues allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
CAS No. |
61037-79-4 |
---|---|
Molecular Formula |
C30H45N5O10 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N5O10/c1-16(2)14-22(34-26(40)19(31)15-18-8-6-5-7-9-18)29(43)33-20(10-12-23(36)37)27(41)32-21(11-13-24(38)39)28(42)35-25(17(3)4)30(44)45/h5-9,16-17,19-22,25H,10-15,31H2,1-4H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,36,37)(H,38,39)(H,44,45)/t19-,20-,21-,22-,25-/m0/s1 |
InChI Key |
QIFCKXCILLESCU-XHVFSLISSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
sequence |
FLEEV |
Synonyms |
Phe-Leu-Glu-Glu-Val phenylalanyl-leucyl-glutamyl-glutamyl-valine PLGGV |
Origin of Product |
United States |
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